2-[(ethylcarbamoyl)amino]hexanoic acid
Description
2-[(Ethylcarbamoyl)amino]hexanoic acid is a substituted hexanoic acid derivative featuring an ethylcarbamoyl group attached to the amino moiety at the second carbon of the hexanoic acid backbone. According to IUPAC nomenclature rules (), such monoamides of dicarboxylic acids are designated as carbamoyl derivatives. Its structure can be represented as: CH3(CH2)3CH(NH-CO-NH-C2H5)COOH.
This compound belongs to a broader class of amino acid derivatives, where modifications at the α-position (carbon-2) influence physicochemical properties and biological activity.
Properties
CAS No. |
1485730-02-6 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.3 |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ethylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylcarbamoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Oxamic acids and related derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
2-[(Ethylcarbamoyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(ethylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes that bind to its structure, affecting biochemical pathways and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogues and their distinguishing features:
Key Observations:
- Lipophilicity : The adamantyl derivative (293.40 g/mol) exhibits higher lipophilicity than the ethylcarbamoyl analogue (201.25 g/mol), which may enhance blood-brain barrier penetration .
- Bioactivity: Borono-containing analogues (e.g., ) demonstrate potent arginase inhibition (IC50 < 100 nM) due to boronic acid’s electrophilic interaction with catalytic metal ions . In contrast, the ethylcarbamoyl group’s hydrogen-bonding capability may favor substrate mimicry in proteases or transporters.
- Synthetic Complexity: Piperidinyl- and adamantyl-substituted compounds require multi-step enantioselective syntheses (e.g., Williams’ oxazinone intermediates in ), whereas ethylcarbamoyl derivatives can be synthesized via simpler carbamoylation reactions .
Pharmacological and Functional Differences
- Enzyme Inhibition: The borono-piperidinyl compound () reduces infarct size in rat models of myocardial ischemia-reperfusion injury (MI/RI) by >50%, attributed to arginase I/II inhibition . Ethylcarbamoyl derivatives lack direct evidence of this activity but may modulate other enzymes (e.g., ACE-like targets in ).
- Thermodynamic Stability : Adamantyl and isoindolyl groups () introduce steric hindrance, increasing metabolic stability but reducing conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
